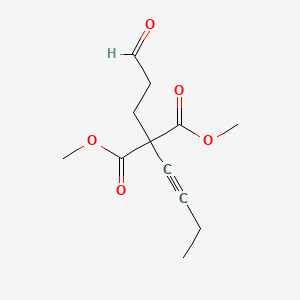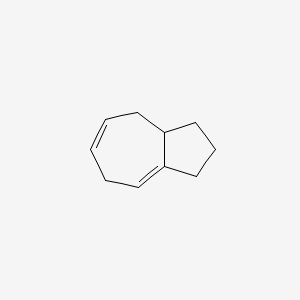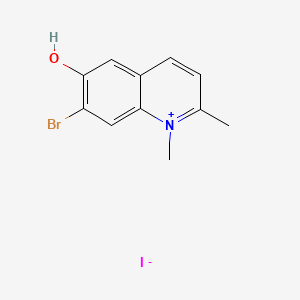
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate is an organic compound with the molecular formula C11H12O4. It is a derivative of malonic acid and contains both alkyne and ester functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate typically involves the alkylation of dimethyl malonate with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-carbon bonds, leading to various substituted derivatives.
Scientific Research Applications
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate involves its reactivity towards various chemical reagents. The alkyne group can undergo cycloaddition reactions, while the ester groups can participate in hydrolysis and transesterification reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester derivative of malonic acid.
Propargyl bromide: An alkyne-containing compound used in similar synthetic applications.
Dimethyl acetylenedicarboxylate: Another alkyne-containing ester with similar reactivity.
Uniqueness
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate is unique due to its combination of alkyne and ester functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for the formation of complex molecules through multiple reaction pathways, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
828913-54-8 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
dimethyl 2-but-1-ynyl-2-(3-oxopropyl)propanedioate |
InChI |
InChI=1S/C12H16O5/c1-4-5-7-12(8-6-9-13,10(14)16-2)11(15)17-3/h9H,4,6,8H2,1-3H3 |
InChI Key |
LMOAEZYRCJRQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CCC=O)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)


![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)


![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)

![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
